Cas no 2193067-51-3 (6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro2.5oct-1-ene)

6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro2.5oct-1-ene Chemical and Physical Properties
Names and Identifiers
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- 6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro2.5oct-1-ene
- EN300-1693346
- 6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene
- 2193067-51-3
-
- Inchi: 1S/C9H11N3O2S2/c13-16(14,8-2-1-7-15-8)12-5-3-9(4-6-12)10-11-9/h1-2,7H,3-6H2
- InChI Key: DBOJGOYQMDWQLJ-UHFFFAOYSA-N
- SMILES: S(C1=CC=CS1)(N1CCC2(CC1)N=N2)(=O)=O
Computed Properties
- Exact Mass: 257.02926895g/mol
- Monoisotopic Mass: 257.02926895g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 399
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 98.7Ų
6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro2.5oct-1-ene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1693346-0.1g |
6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene |
2193067-51-3 | 0.1g |
$1585.0 | 2023-09-20 | ||
Enamine | EN300-1693346-0.25g |
6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene |
2193067-51-3 | 0.25g |
$1657.0 | 2023-09-20 | ||
Enamine | EN300-1693346-0.5g |
6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene |
2193067-51-3 | 0.5g |
$1728.0 | 2023-09-20 | ||
Enamine | EN300-1693346-5g |
6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene |
2193067-51-3 | 5g |
$5221.0 | 2023-09-20 | ||
Enamine | EN300-1693346-1g |
6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene |
2193067-51-3 | 1g |
$1801.0 | 2023-09-20 | ||
Enamine | EN300-1693346-5.0g |
6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene |
2193067-51-3 | 5g |
$5221.0 | 2023-06-04 | ||
Enamine | EN300-1693346-0.05g |
6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene |
2193067-51-3 | 0.05g |
$1513.0 | 2023-09-20 | ||
Enamine | EN300-1693346-10.0g |
6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene |
2193067-51-3 | 10g |
$7742.0 | 2023-06-04 | ||
Enamine | EN300-1693346-1.0g |
6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene |
2193067-51-3 | 1g |
$1801.0 | 2023-06-04 | ||
Enamine | EN300-1693346-2.5g |
6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene |
2193067-51-3 | 2.5g |
$3530.0 | 2023-09-20 |
6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro2.5oct-1-ene Related Literature
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
Additional information on 6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro2.5oct-1-ene
Research Briefing on 6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene (CAS: 2193067-51-3)
In recent years, the compound 6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene (CAS: 2193067-51-3) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique spirocyclic structure and potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.
The spirocyclic scaffold of 6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene offers a promising framework for modulating protein-protein interactions (PPIs) and enzyme inhibition. Recent studies highlight its role as a selective inhibitor of key signaling pathways, particularly those involving inflammatory and oncogenic targets. The thiophene sulfonyl moiety enhances binding affinity and pharmacokinetic properties, making it a viable candidate for further optimization.
A 2023 study published in the Journal of Medicinal Chemistry detailed the synthetic route for this compound, emphasizing its high yield (78%) and scalability. The researchers employed a one-pot cyclization strategy, leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazaspiro core. Subsequent sulfonylation with thiophene-2-sulfonyl chloride yielded the target molecule with excellent purity (>95%).
Biological evaluations revealed that 6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene exhibits potent inhibitory activity against interleukin-1 receptor-associated kinase 4 (IRAK4), with an IC50 of 12 nM. This finding is particularly relevant for autoimmune diseases, where IRAK4 plays a critical role in innate immune signaling. In vivo studies in murine models demonstrated reduced inflammation and improved survival rates, suggesting therapeutic potential for conditions like rheumatoid arthritis.
Further investigations into its mechanism of action uncovered its ability to disrupt the NF-κB pathway, a key regulator of inflammatory responses. Structural analysis via X-ray crystallography confirmed that the compound binds to the ATP pocket of IRAK4, stabilizing an inactive conformation. This insight opens avenues for designing derivatives with enhanced selectivity and reduced off-target effects.
Despite these advances, challenges remain in optimizing the compound's metabolic stability and oral bioavailability. Preliminary pharmacokinetic data indicate rapid clearance in rodent models, necessitating formulation strategies such as prodrug derivatization or nanoparticle encapsulation. Collaborative efforts between academia and industry are underway to address these limitations and advance the compound toward clinical trials.
In conclusion, 6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro[2.5]oct-1-ene represents a promising lead molecule for targeting IRAK4 and related pathways. Its synthetic accessibility, combined with robust biological activity, positions it as a valuable tool for both therapeutic development and mechanistic studies. Future research should focus on structural optimization and translational studies to unlock its full potential in precision medicine.
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